Nolatrexed-d4 Dihydrochloride
CAS No.: 1246815-52-0
Cat. No.: VC0028028
Molecular Formula: C14H12N4OS
Molecular Weight: 288.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246815-52-0 |
|---|---|
| Molecular Formula | C14H12N4OS |
| Molecular Weight | 288.361 |
| IUPAC Name | 2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)/i4D,5D,6D,7D |
| Standard InChI Key | XHWRWCSCBDLOLM-UGWFXTGHSA-N |
| SMILES | CC1=C(C2=C(C=C1)NC(=NC2=O)N)SC3=CC=NC=C3 |
Introduction
Chemical Properties and Structure
Molecular Composition and Identification
Nolatrexed-d4 Dihydrochloride is the deuterium-labeled version of Nolatrexed dihydrochloride . The parent compound, Nolatrexed dihydrochloride, has a molecular formula of C14H14Cl2N4OS and a molecular weight of 357.26 . The Chemical Abstracts Service (CAS) registry number for Nolatrexed dihydrochloride is 152946-68-4 . The compound is also known by several synonyms including AG 337, CS-254, Thymitaq, and NOLATREXED 2HCL .
Physical Characteristics
The physical properties of Nolatrexed dihydrochloride, which serve as a reference for understanding Nolatrexed-d4 Dihydrochloride, are summarized in the following table:
| Property | Value |
|---|---|
| Physical form | Solid |
| Color | Off-White to Pale Yellow |
| Melting point | 301-302°C |
| Solubility | Methanol, Water |
| Water Solubility | 2mg/mL, clear |
| pKa values | 4.1; 5.9; 9.8 (at 25°C) |
| Storage conditions | Hygroscopic, -20°C Freezer, Under Inert Atmosphere |
The deuterated version, Nolatrexed-d4 Dihydrochloride, likely exhibits similar physical properties with potential alterations due to the isotope effect of deuterium substitution .
Structural Features
Nolatrexed-d4 Dihydrochloride maintains the core structure of Nolatrexed dihydrochloride but includes four deuterium atoms in specific positions of the molecule . The parent compound's structure can be represented by the molecular formula CC1=C(SC2=CC=NC=C2)C3=C(C=C1)N=C(N)N=C3O . The deuterium atoms in Nolatrexed-d4 replace specific hydrogen atoms, creating a molecule that is virtually identical in chemical behavior but can be distinguished through analytical methods due to the mass difference.
Biochemical Mechanism of Action
Thymidylate Synthase Inhibition
Nolatrexed-d4 Dihydrochloride, like its parent compound, functions as a non-competitive lipophilic inhibitor of thymidylate synthase (TS) . Thymidylate synthase is a crucial enzyme that catalyzes the reductive methylation of 2′-deoxyuridine-5′-monophosphate (dUMP) to form 2′-deoxythymidine-5′-monophosphate (dTMP), using N5,N10-methylene-5,6,7,8-tetrahydrofolate (CH2H4F) as a cofactor . This reaction represents the only de novo source of dTMP, an essential precursor for DNA biosynthesis .
The inhibition of thymidylate synthase by Nolatrexed-d4 Dihydrochloride disrupts the synthesis of thymidine nucleotides, which are vital for DNA replication and repair . This leads to a phenomenon known as "thymineless death," which occurs when severe deoxythymidine-triphosphate (dTTP) depletion takes place . Unlike nutritional deprivation that typically causes biostatic effects, thymine deprivation results in lethal consequences for rapidly dividing cells .
Interaction with Folate Binding Site
Nolatrexed-d4 Dihydrochloride interacts specifically at the folate cofactor binding site of thymidylate synthase . The parent compound, Nolatrexed dihydrochloride, was designed using X-ray crystallographic data from TS molecular modeling and folate binding site analyses . This design approach created a non-classical thymidylate synthase inhibitor that lacks a terminal glutamate side chain and remains uncharged at physiological pH .
The binding affinity of Nolatrexed dihydrochloride to human thymidylate synthase is characterized by a Ki value of 11 nM, indicating high potency . The deuterated version likely maintains this high affinity while providing additional research benefits through the deuterium labeling.
Pharmacological Profile
In Vitro Activity
Nolatrexed dihydrochloride has demonstrated significant in vitro activity against various cancer cell lines. IC50 values (half maximal inhibitory concentration) have been determined for several cell lines, as shown in the following table:
| Cell Line | IC50 Value (μM) |
|---|---|
| L1210 | 1.0 |
| CCRF-CEM | 0.81 |
| GC3/M TK- | 1.0 |
These values demonstrate the potent cytotoxic activity of Nolatrexed dihydrochloride against cancer cells . The deuterated version, Nolatrexed-d4 Dihydrochloride, would be expected to show similar potency while offering additional research advantages.
In Vivo Studies
In vivo studies with Nolatrexed dihydrochloride have shown promising results. When administered to nude mice bearing BU25TK- tumor xenografts, a time-dependent increase in antitumor activity was observed . These findings suggest potential therapeutic applications for both Nolatrexed dihydrochloride and its deuterated derivative.
Therapeutic Applications and Research
Comparison with Other Thymidylate Synthase Inhibitors
Thymidylate synthase inhibitors can be categorized into two main groups: fluoropyrimidines (dUMP analogs) and antifolates (CH2H4F analogs) . Nolatrexed dihydrochloride and its deuterated derivative represent non-classical antifolates that differ from traditional antifolates in several important ways.
| Inhibitor Type | Examples | Mechanism | Unique Features |
|---|---|---|---|
| Classical Antifolates | Methotrexate (MTX), Raltitrexed | Competitive inhibition of thymidylate synthase and/or DHFR | Require folate transport systems, undergo polyglutamation |
| Non-Classical Antifolates | Nolatrexed dihydrochloride, Nolatrexed-d4 Dihydrochloride | Non-competitive inhibition of thymidylate synthase | Lipophilic, no specific transport required, no polyglutamation |
| Fluoropyrimidines | 5-Fluorouracil (5-FU) | Form inactive complex with thymidylate synthase | Requires metabolic activation |
Nolatrexed-d4 Dihydrochloride, as a deuterated version of a non-classical antifolate, provides unique research advantages while maintaining the beneficial properties of non-classical thymidylate synthase inhibition.
Research Applications
The deuterium labeling in Nolatrexed-d4 Dihydrochloride makes it particularly valuable for research applications, including:
-
Metabolic pathway studies: The deuterium atoms allow researchers to track the metabolism of the compound using mass spectrometry and other analytical techniques.
-
Pharmacokinetic studies: Deuteration can alter the pharmacokinetic properties of a compound, potentially leading to improved stability and half-life.
-
Drug-drug interaction studies: The labeled compound can be used to investigate potential interactions with other medications without interference from endogenous compounds.
-
Mechanistic investigations: Deuterium labeling enables detailed studies of the reaction mechanisms involving thymidylate synthase inhibition.
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